molecular formula C9H11N3O B1449554 1-(5-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1696921-12-6

1-(5-Methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B1449554
CAS No.: 1696921-12-6
M. Wt: 177.2 g/mol
InChI Key: VORUYSIPHJQUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyridin-3-yl)imidazolidin-2-one is a chemical compound with the molecular formula C10H14N2O It is a derivative of imidazolidin-2-one, featuring a pyridine ring substituted at the 5-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-3-yl)imidazolidin-2-one can be synthesized through several methods, including:

  • Condensation Reaction: This involves the reaction of 5-methylpyridin-3-amine with ethylene carbonate under acidic conditions.

  • Reduction and Cyclization: Starting from 5-methylpyridine-3-carboxylic acid, the compound can be reduced to the corresponding amine and then cyclized with ethylene oxide.

  • Amidation: Another method involves the amidation of 5-methylpyridin-3-amine with ethylene carbonate in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyridine ring or the imidazolidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as N-oxides.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Substituted pyridine and imidazolidinone derivatives.

Scientific Research Applications

1-(5-Methylpyridin-3-yl)imidazolidin-2-one has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Methylpyridin-3-yl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-(5-Methylpyridin-3-yl)imidazolidin-2-one is structurally similar to other imidazolidinone derivatives, such as 1-(4-methylpyridin-3-yl)imidazolidin-2-one and 1-(2-methylpyridin-3-yl)imidazolidin-2-one. These compounds share the imidazolidinone core but differ in the position and nature of the substituents on the pyridine ring. The presence of the methyl group at the 5-position in this compound imparts unique chemical and biological properties that distinguish it from its analogs.

Properties

IUPAC Name

1-(5-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORUYSIPHJQUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Reactant of Route 6
1-(5-Methylpyridin-3-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.